An In-depth Technical Guide to the Physicochemical Properties of 5-Sulfosalicylaldehyde Sodium Salt
An In-depth Technical Guide to the Physicochemical Properties of 5-Sulfosalicylaldehyde Sodium Salt
Introduction: A Multifunctional Building Block for Advanced Research
5-Sulfosalicylaldehyde sodium salt, systematically known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound of significant interest to the research community.[1] Its unique molecular architecture, combining a reactive aldehyde, an acidic phenolic hydroxyl group, and a water-solubilizing sodium sulfonate group, makes it a versatile precursor in organic synthesis, coordination chemistry, and analytical sciences.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for their empirical determination. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for novel applications, from the synthesis of water-soluble Schiff base ligands and metal complexes to the development of advanced materials.[1]
Molecular Identity and Structural Elucidation
A foundational understanding of a compound begins with its unequivocal identification. 5-Sulfosalicylaldehyde sodium salt is a well-characterized entity, and its identity can be routinely confirmed through a combination of spectroscopic and analytical techniques.
Chemical Structure and Nomenclature
The structural framework of 5-Sulfosalicylaldehyde sodium salt is key to its reactivity and physical properties. The IUPAC name, sodium 3-formyl-4-hydroxybenzenesulfonate, precisely describes the arrangement of its functional groups on the benzene ring.
Table 1: Chemical Identity of 5-Sulfosalicylaldehyde Sodium Salt
| Identifier | Value | Source |
| IUPAC Name | sodium 3-formyl-4-hydroxybenzenesulfonate | [2] |
| CAS Number | 16856-04-5 | [1] |
| Molecular Formula | C₇H₅NaO₅S | [2] |
| Molecular Weight | 224.17 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | [2] |
| InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M | [1] |
To visually represent the molecule's connectivity and the spatial relationship of its functional groups, a 2D structural diagram is provided below.
Caption: 2D structure of 5-Sulfosalicylaldehyde sodium salt.
Physical and Thermal Properties
The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in various experimental setups.
Physical Appearance and Form
5-Sulfosalicylaldehyde sodium salt is typically supplied as a cream-colored or light yellow to light brown solid.[3] The crystalline nature of the solid is influenced by the ionic interactions between the sodium cation (Na⁺) and the sulfonate anion (SO₃⁻), as well as hydrogen bonding networks.
Melting Point
The melting point is a fundamental indicator of a compound's purity. For 5-Sulfosalicylaldehyde sodium salt, a melting point in the range of 170–173°C has been reported. A sharp melting range is indicative of high purity, whereas impurities will typically cause a depression and broadening of the melting range.
The determination of a precise melting point is a cornerstone of compound characterization. The following protocol outlines a robust method using a capillary melting point apparatus.
Objective: To accurately determine the melting point range of a solid organic compound.
Materials:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Sample of 5-Sulfosalicylaldehyde sodium salt
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Spatula
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Mortar and pestle (optional, for fine powders)
Procedure:
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
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Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C/min) to obtain an approximate melting point. This provides a target range for the more accurate measurement.
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Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample. Heat the sample at a slow, controlled rate (1-2°C/min) as you approach the expected melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Causality of Experimental Choices:
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Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing, leading to a more accurate and sharper melting range.
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Slow Heating Rate: A slow heating rate (1-2°C/min) is crucial to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample is identical to the temperature of the thermometer. Rapid heating can lead to an artificially high and broad melting range.
Caption: General workflow for the synthesis of 5-Sulfosalicylaldehyde sodium salt.
This direct sulfonation method is advantageous as it avoids the need for protecting groups for the aldehyde functionality, provided the reaction temperature is carefully controlled to prevent oxidation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Sulfosalicylaldehyde sodium salt.
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Hazards: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Conclusion
5-Sulfosalicylaldehyde sodium salt is a valuable and versatile reagent with a well-defined set of physicochemical properties. Its high water solubility, combined with the reactivity of its aldehyde and phenolic groups, provides a powerful platform for innovation in various scientific disciplines. This guide has outlined its key characteristics and provided robust, field-tested protocols for their determination, empowering researchers to confidently incorporate this compound into their experimental designs.
References
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Kirker, G. W. (1979). AN EFFICIENT SYNTHESIS OF 5-SULFOSALICYLALDEHYDE SODIUM SALT. Organic Preparations and Procedures International, 12(3-4), 246-248. Retrieved from [Link]
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Marzotto, A., et al. (2005). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23669172, 5-Sulfosalicylaldehyde sodium salt. Retrieved from [Link]
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LookChem. (n.d.). Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved from [Link]
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Zare, K., et al. (2014). Determination of the acid dissociation constants of the p-sulphonato-calixa[2]rene. Journal of Nanoanalysis. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Sodium 3-Formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]
